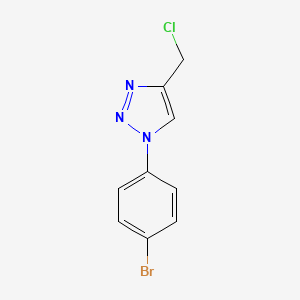

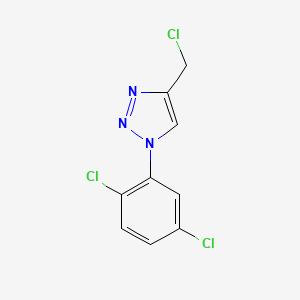

![molecular formula C13H16N2OS B1467545 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine CAS No. 1465173-77-6](/img/structure/B1467545.png)

4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine

Vue d'ensemble

Description

“4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine” is a compound that falls under the category of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused with a thiazole ring . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit inhibitory concentrations against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Applications De Recherche Scientifique

Antioxidant Applications

Thiazole derivatives, including 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine , have been studied for their potential antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to chronic diseases such as cancer and heart disease. The thiazole moiety is known to scavenge free radicals, thereby reducing oxidative damage .

Analgesic and Anti-inflammatory Applications

The compound has been explored for its analgesic (pain-relieving) and anti-inflammatory effects. Thiazole derivatives can modulate inflammatory pathways, offering potential therapeutic benefits for conditions like arthritis and other inflammatory disorders .

Antimicrobial and Antifungal Applications

4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine: may serve as a scaffold for developing new antimicrobial and antifungal agents. Thiazoles have shown efficacy against a variety of microbial and fungal strains, which is vital in the era of increasing antibiotic resistance .

Antiviral Applications

Research into thiazole compounds has included their use as antiviral agents. Given the ongoing need for effective treatments against viral infections, this compound could contribute to the development of new antiviral drugs with potentially fewer side effects .

Neuroprotective Applications

Neurodegenerative diseases pose a significant challenge in healthcare. Thiazole derivatives have been investigated for their neuroprotective properties, which could lead to advancements in treating conditions like Alzheimer’s and Parkinson’s disease .

Antitumor and Cytotoxic Applications

The thiazole ring is a common feature in many antineoplastic drugs. As such, 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine is being studied for its potential antitumor and cytotoxic activities, which could make it a candidate for cancer therapy research .

Antihypertensive Applications

Thiazoles have been associated with antihypertensive activity, suggesting that this compound could be useful in managing high blood pressure and related cardiovascular conditions .

Antischizophrenia Applications

There is ongoing research into the psychiatric applications of thiazole derivatives, including potential treatments for schizophrenia. These compounds may affect neurotransmitter systems in the brain, offering new avenues for therapy .

Mécanisme D'action

Target of Action

Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

Thiazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine.

Result of Action

Thiazole derivatives have been associated with various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The solubility properties of thiazole derivatives may influence their action in different environments .

Propriétés

IUPAC Name |

4-(1,3-benzothiazol-2-yloxy)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c14-9-5-7-10(8-6-9)16-13-15-11-3-1-2-4-12(11)17-13/h1-4,9-10H,5-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVMTPYEQJVFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467469.png)

![{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467471.png)

![{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467472.png)

![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467473.png)

![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467474.png)

![1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1467475.png)

![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467476.png)

![N-[(2,4-dichlorophenyl)methyl]cyclobutanamine](/img/structure/B1467480.png)